PF-4840154

Description

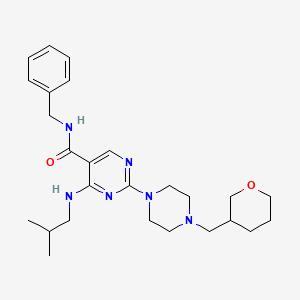

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N6O2/c1-20(2)15-27-24-23(25(33)28-16-21-7-4-3-5-8-21)17-29-26(30-24)32-12-10-31(11-13-32)18-22-9-6-14-34-19-22/h3-5,7-8,17,20,22H,6,9-16,18-19H2,1-2H3,(H,28,33)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPANZCQXFYBGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)N3CCN(CC3)CC4CCCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029756 | |

| Record name | N-Benzyl-4-(isobutylamino)-2-[4-(tetrahydropyran-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332708-14-1 | |

| Record name | N-Benzyl-4-(isobutylamino)-2-[4-(tetrahydropyran-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4840154 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR82CU5AC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of PF-4840154 on the TRPA1 Channel

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1][2] As a polymodal sensor, it plays a crucial role in detecting a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes, positioning it as a key player in pain, neurogenic inflammation, and respiratory disorders.[1][2][3][4] Consequently, TRPA1 is a significant therapeutic target for the development of novel analgesics and anti-inflammatory drugs.[5][6]

TRPA1 activators, or agonists, are broadly classified into two categories based on their mechanism of action: electrophilic and non-electrophilic.[7][8] Electrophilic agonists, such as allyl isothiocyanate (AITC) from mustard oil, act by covalently modifying specific cysteine residues within the N-terminal region of the channel.[3][7] In contrast, non-electrophilic agonists activate the channel through non-covalent binding. PF-4840154 is a potent and selective non-electrophilic pyrimidine-derived agonist for both human and rat TRPA1 channels, developed by Pfizer.[3][5][7] Its well-defined, non-covalent mechanism makes it a superior reference agonist for high-throughput screening and a valuable tool for elucidating the complex pharmacology of the TRPA1 channel.[3][4][5]

Core Mechanism of Action: Non-Covalent Activation

Unlike electrophilic compounds that form irreversible covalent bonds, this compound activates TRPA1 through a reversible, non-covalent binding interaction.[3][4][7] This mode of action is thought to involve a traditional ligand-binding pocket within the channel's structure, distinct from the cysteine-rich domain targeted by electrophiles.

Structural and biochemical studies suggest that the binding of this compound induces specific conformational changes that lead to channel gating.[1] Limited proteolysis experiments on purified TRPA1 have shown that treatment with this compound alters the channel's structure. Specifically, this binding is proposed to disrupt hydrophobic interactions between the TRP-like domain and the pre-S1 helix, which is a critical step in triggering channel activation.[1] This mechanism contrasts with the covalent modification approach, offering a different modality for channel modulation.

The downstream effects of this compound-induced activation follow the canonical pathway for TRPA1. Channel opening leads to the influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization and the initiation of an action potential in nociceptive neurons.[2] This signaling cascade ultimately results in the sensation of pain and the potential release of neuropeptides that drive neurogenic inflammation.[3][5]

Quantitative Data: Potency of this compound

The potency of this compound has been quantified using in vitro functional assays, typically by measuring calcium influx in cells heterologously expressing the TRPA1 channel. The compound exhibits high potency for both human and rat TRPA1 orthologs.

| Compound | Species | Assay Type | Measured Potency (EC₅₀) |

| This compound | Human | Calcium Influx | 23 nM[5][9][10] |

| This compound | Rat | Calcium Influx | 97 nM[5][9][10] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for characterizing compounds like this compound.

Caption: Comparative signaling pathways of TRPA1 activation.

Caption: Workflow for a typical calcium imaging assay.

Key Experimental Protocols

In Vitro Calcium Imaging Assay

This is the primary method used to determine the potency (EC₅₀) of TRPA1 modulators.

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat TRPA1 channel are cultured under standard conditions. Cells are seeded into 96-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, typically in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C. Probenecid may be included to prevent dye leakage.[7]

-

Compound Application: After a wash step to remove extracellular dye, the plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is established before this compound, serially diluted to a range of concentrations, is added to the wells.

-

Data Acquisition and Analysis: Changes in fluorescence intensity, corresponding to intracellular calcium concentration, are monitored over time. The peak fluorescence response at each concentration is normalized and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC₅₀ value.

Limited Proteolysis and Mass Spectrometry

This technique is used to investigate ligand-induced conformational changes in the TRPA1 protein.[1]

-

Protein Preparation: Purified, full-length TRPA1 protein is incubated with a molar excess of this compound (e.g., 333 µM) for a short period (e.g., 10 minutes) at room temperature to allow binding.[1] A control sample (apo-TRPA1) is incubated with vehicle alone.

-

Proteolytic Digestion: A protease, such as trypsin, is added to both the agonist-treated and apo samples to initiate limited digestion. The reaction is allowed to proceed for a defined time before being quenched.

-

Sample Processing: The digested protein samples are precipitated, reconstituted, reduced, and alkylated. A second, full digestion with another protease (e.g., endoproteinase Asp-N) is performed to generate smaller peptides suitable for mass spectrometry analysis.[1]

-

LC-MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS). The peptide fragments detected in the this compound-treated sample are compared to those from the apo-TRPA1 sample.[1] The absence or altered abundance of specific peptides, such as the EYLLMK (707–712) peptide in the pre-S1 helix, indicates a conformational change in that region upon ligand binding.[1]

In Vivo Nocifensive Behavior Assay

This assay assesses the ability of a compound to elicit pain-like behaviors in animal models through the activation of peripheral TRPA1 channels.

-

Animal Model: Wild-type mice are typically used, with TRPA1 knockout mice serving as a negative control to confirm the target specificity of the observed effects.[5]

-

Compound Administration: A solution of this compound (e.g., 30 nmol) is administered via intraplantar injection into the hind paw of the mouse.[9]

-

Behavioral Observation: Immediately following the injection, the animal is placed in an observation chamber. The cumulative time the animal spends licking, flinching, or lifting the injected paw is recorded for a set period (e.g., 5-10 minutes).

-

Data Analysis: A robust licking and flinching response in wild-type mice, which is absent or significantly attenuated in TRPA1 knockout mice, indicates that the compound elicits nocifensive behavior through direct activation of the TRPA1 channel.[3][5][9]

Conclusion

This compound serves as an indispensable pharmacological tool for the study of the TRPA1 channel. Its mechanism as a potent, non-electrophilic agonist allows for the reversible and specific activation of the channel, circumventing the complexities associated with the covalent modification by electrophilic compounds. By binding to a putative allosteric pocket and inducing a distinct conformational change, this compound has helped to delineate the activation gating mechanism of TRPA1. The detailed protocols and quantitative data associated with its use provide a robust framework for researchers in pain, inflammation, and drug discovery to further probe the function and therapeutic potential of this critical sensory ion channel.

References

- 1. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. adooq.com [adooq.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

An In-Depth Technical Guide to PF-4840154: A Potent TRPA1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4840154 is a synthetic pyrimidine derivative that has emerged as a valuable pharmacological tool for studying the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] As a potent and selective non-electrophilic agonist, it offers a distinct advantage over traditional electrophilic agonists, such as mustard oil, by activating TRPA1 through a non-covalent binding mechanism.[2][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, intended to serve as a resource for researchers in pain, inflammation, and sensory neuroscience.

Chemical Structure and Properties

This compound is characterized by a central pyrimidine core substituted with a piperazine moiety and an N-benzyl carboxamide group.

Chemical Name (IUPAC): N-Benzyl-4-[(2-methylpropyl)amino]-2-{4-[(oxan-3-yl)methyl]piperazin-1-yl}pyrimidine-5-carboxamide[1]

SMILES: O=C(NCC1=CC=CC=C1)C(C=N2)=C(NCC(C)C)N=C2N(CC3)CCN3CC4CCCOC4[1]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₈N₆O₂ | [1] |

| Molecular Weight | 466.63 g/mol | [1] |

| CAS Number | 1332708-14-1 | [1] |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action: TRPA1 Activation

This compound functions as a potent agonist of the TRPA1 ion channel, a non-selective cation channel primarily expressed in sensory neurons.[1][2][3] Unlike many naturally occurring TRPA1 agonists that activate the channel through covalent modification of cysteine residues, this compound is a non-electrophilic agonist, suggesting a direct, non-covalent binding interaction.[2][3]

Activation of the TRPA1 channel by this compound leads to the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx depolarizes the cell membrane, triggering the generation and propagation of action potentials that are ultimately perceived as pain or irritation.

Mechanism of this compound-induced TRPA1 activation and downstream signaling.

Quantitative Data

The potency of this compound has been characterized in various in vitro and in vivo models.

| Assay Type | Species | Parameter | Value | Reference |

| In Vitro Activity | Human | EC₅₀ (TRPA1) | 23 nM | [1] |

| Rat | EC₅₀ (TRPA1) | 97 nM | [1] | |

| In Vivo Activity | Mouse | Nocifensive Behavior | Elicits robust licking behavior at 30 nmol (intraplantar) | [5] |

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound using a fluorescence-based assay.

Workflow:

Workflow for a calcium influx assay to determine this compound potency.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human or rat TRPA1 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.

-

Assay Execution: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated addition of the this compound dilutions.

-

Data Acquisition: Fluorescence intensity is measured kinetically immediately after compound addition.

-

Data Analysis: The change in fluorescence is plotted against the concentration of this compound, and the EC₅₀ value is calculated using a suitable sigmoidal dose-response curve fit.

In Vivo Nocifensive Behavior Assay

This protocol outlines the assessment of the pain-inducing effects of this compound in a mouse model.

Methodology:

-

Animal Acclimation: Male CD-1 mice are acclimated to the testing environment.

-

Compound Administration: A solution of this compound (e.g., 30 nmol) is injected into the plantar surface of the mouse's hind paw (intraplantar injection).

-

Behavioral Observation: Immediately following the injection, the mouse is placed in an observation chamber.

-

Data Collection: The cumulative time the animal spends licking, biting, or flinching the injected paw is recorded for a defined period.

-

Data Analysis: The nocifensive response is quantified and compared to vehicle-treated control animals.

Conclusion

This compound is a potent and selective non-electrophilic agonist of the TRPA1 channel, making it an invaluable tool for investigating the role of TRPA1 in pain and sensory signaling. Its well-defined chemical structure and mechanism of action, coupled with robust in vitro and in vivo activity, provide a solid foundation for its use in both basic research and drug discovery programs targeting the TRPA1 pathway. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of PF-4840154: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4840154 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. A pyrimidine derivative discovered by Pfizer, it distinguishes itself as a non-electrophilic, non-covalently binding agonist, offering a significant advantage over traditional TRPA1 activators like mustard oil for research and screening purposes.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo effects, and available experimental data. The information is intended to serve as a valuable resource for researchers in pain, inflammation, and sensory neuroscience.

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons.[3] It functions as a critical sensor of noxious chemical, thermal, and mechanical stimuli, playing a pivotal role in the signaling pathways of pain and neurogenic inflammation.[3][4] The activation of TRPA1 by a wide array of exogenous and endogenous irritants leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of nociceptive signals.[3] Due to its central role in pain perception, TRPA1 has emerged as a key target for the development of novel analgesic drugs.[2]

This compound was developed as a high-quality pharmacological tool to probe the function of the TRPA1 channel.[1][2] Unlike electrophilic agonists that act by covalently modifying cysteine residues on the intracellular domain of the channel, this compound activates TRPA1 through a non-covalent binding mechanism.[1] This property, combined with its high potency and selectivity, makes it a superior reference agonist for high-throughput screening (HTS) and detailed mechanistic studies.[1][2]

Mechanism of Action

This compound functions as a direct agonist of the TRPA1 ion channel.[1][2] Its binding to the channel protein induces a conformational change that opens the ion pore, leading to cation influx and subsequent neuronal excitation.

Signaling Pathway

The activation of the TRPA1 channel by this compound initiates a cascade of intracellular events. The primary consequence is the influx of Ca2+ ions, which acts as a second messenger to trigger various downstream signaling pathways. This includes the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from sensory nerve endings, contributing to neurogenic inflammation.[3] The signaling can also be modulated by pathways downstream of G protein-coupled receptors (GPCRs), such as the bradykinin B2 receptor, which can sensitize the TRPA1 channel.[4]

Quantitative Pharmacological Data

The potency of this compound has been determined in vitro using cell-based assays measuring calcium influx.

| Parameter | Species | Value (nM) | Reference |

| EC50 | Human | 23 | [2] |

| EC50 | Rat | 97 | [2] |

Selectivity Profile

This compound is described as a selective TRPA1 agonist.[1][2] While a comprehensive selectivity panel is not publicly available, it has been reported to exhibit only micromolar activity on the dopamine D3 receptor, the noradrenaline transporter, and the sigma opioid receptor.[5] Quantitative data (IC50 or Ki values) for these off-target interactions and its activity against other TRP channels are not available in the reviewed literature.

In Vitro Experimental Protocols

TRPA1 Activation Assay

This assay is designed to measure the agonist activity of compounds at the TRPA1 channel by monitoring intracellular calcium levels.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat TRPA1 channel.[6]

-

Assay Principle: Activation of the TRPA1 channel by an agonist leads to an influx of extracellular calcium, which is detected by a calcium-sensitive fluorescent dye.

-

Methodology:

-

Cell Culture: HEK293-rTRPA1 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for a specified time (e.g., 60 minutes) at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. This compound or other test compounds at various concentrations are added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR). Fluorescence intensity is measured before and after compound addition.[6]

-

Data Analysis: The increase in fluorescence intensity is used to determine the agonist activity. EC50 values are calculated from the concentration-response curves.

-

In Vivo Pharmacology

This compound has been shown to elicit TRPA1-mediated nocifensive behavior in mice, confirming its activity in a whole-animal model of acute pain.[1][2]

Nocifensive Behavior Assay

This assay assesses the pain-like response induced by the intraplantar injection of a test compound.

-

Animal Model: Male C57BL/6 mice (or other suitable strain).

-

Methodology:

-

Acclimation: Mice are acclimated to the testing environment (e.g., clear observation chambers) to minimize stress.

-

Compound Administration: A solution of this compound (e.g., 30 nmol in a suitable vehicle) is injected into the plantar surface of one hind paw (intraplantar injection).[6] The contralateral paw may be injected with vehicle as a control.

-

Behavioral Observation: Immediately after injection, the animal's behavior is observed and recorded for a defined period (e.g., 5-15 minutes).

-

Endpoint Measurement: The primary endpoint is the cumulative time the animal spends licking, flinching, or lifting the injected paw. This is taken as a measure of nocifensive behavior.

-

Data Analysis: The duration of nocifensive behaviors is compared between the compound-treated and vehicle-treated groups.

-

Pharmacokinetics and Safety

Based on a comprehensive review of the available scientific literature, no data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or the safety and toxicology profile of this compound have been publicly reported.

Summary and Conclusion

This compound is a valuable pharmacological tool for the study of the TRPA1 ion channel. Its high potency as a non-covalent agonist for both human and rat TRPA1, coupled with its demonstrated in vivo activity, makes it an excellent reference compound for a variety of research applications.[1][2] However, a complete pharmacological profile is not yet publicly available. Further studies are needed to elucidate its full selectivity, pharmacokinetic properties, and safety profile. The data and protocols summarized in this guide provide a solid foundation for researchers utilizing this compound to explore the role of TRPA1 in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Unraveling the Interaction of PF-4840154 with TRPA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical player in nociception and inflammatory pain, making it a significant target for analgesic drug development. TRPA1 is a non-selective cation channel activated by a wide array of stimuli, including environmental irritants, inflammatory agents, and temperature changes. While many TRPA1 agonists are electrophilic compounds that covalently modify cysteine residues on the channel, a distinct class of non-electrophilic agonists has emerged, offering alternative mechanisms for channel activation. Among these, PF-4840154, a potent and selective non-electrophilic agonist, has become a valuable tool for studying TRPA1 function. This technical guide provides an in-depth exploration of the binding site of this compound on the TRPA1 channel, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated molecular events.

Quantitative Data Summary

The potency of this compound has been characterized in different species, highlighting its utility as a research tool. The following table summarizes the available quantitative data for this compound's agonistic activity on TRPA1.

| Species | Assay Type | Parameter | Value (nM) | Reference |

| Human | Calcium Influx | EC50 | 23 | [1] |

| Rat | Calcium Influx | EC50 | 97 | [1] |

The this compound Binding Site: Evidence from Conformational Studies

Direct structural determination of the this compound-TRPA1 complex via techniques like cryo-electron microscopy (cryo-EM) is not yet available. However, compelling indirect evidence from limited proteolysis coupled with mass spectrometry (LP-MS) has pinpointed a likely region of interaction.

A key study by Samanta et al. (2018) investigated the conformational changes in the mouse TRPA1 (mTRPA1) protein upon binding of this compound. Their findings suggest that this compound binding induces significant structural rearrangements in the channel, particularly affecting the accessibility of certain regions to proteolytic enzymes.

Key Findings:

-

Disappearance of a Pre-S1 Helix Peptide: Following treatment with this compound, the peptide corresponding to amino acids 707-EYLLMK-712, located in the pre-S1 helix of mTRPA1, became undetectable by mass spectrometry. This suggests that the binding of this compound either directly masks this region or induces a conformational change that renders it inaccessible to trypsin digestion.

-

Implication for the Binding Site: This evidence strongly suggests that the binding site for this compound is located in or near the S4-S5 linker and the pre-S1 helix. This region is crucial for the transduction of stimuli to the channel gate. The binding of this compound is hypothesized to disrupt hydrophobic interactions between the TRP-like domain and the pre-S1 helix, leading to channel activation.

While a precise amino acid-level map of the binding pocket for this compound is not yet defined, these findings provide a solid foundation for future mutagenesis and structural studies.

Experimental Protocols

Limited Proteolysis and In-solution Mass Spectrometry

This protocol, adapted from Samanta et al. (2018), was instrumental in identifying the conformational changes in TRPA1 induced by this compound.

Objective: To identify regions of the TRPA1 protein that undergo conformational changes upon ligand binding by assessing their accessibility to proteolytic digestion.

Methodology:

-

Protein Preparation: Purified mouse TRPA1 (mTRPA1) is concentrated to approximately 1 mg/ml in a buffer suitable for limited proteolysis (e.g., 20 mM HEPES, pH 8.0, 150 mM NaCl).

-

Ligand Incubation: The purified mTRPA1 is pre-incubated with this compound (e.g., 333 µM) for 10 minutes at room temperature. A control sample (apo state) is incubated with the vehicle buffer.

-

Limited Proteolysis: Freshly prepared MS-grade trypsin is added at a low protease-to-protein molar ratio (e.g., 1:300) and incubated for a short duration (e.g., 15 minutes) at room temperature to achieve partial digestion.

-

Quenching the Reaction: The proteolysis is stopped by adding a protease inhibitor cocktail (e.g., 4-(2-aminoethyl) benzenesulfonyl fluoride and soybean trypsin inhibitor).

-

Sample Processing: The partially digested protein samples are precipitated, reconstituted, alkylated, and reduced.

-

Full Digestion: The samples are then subjected to a complete digestion with a second protease (e.g., endoproteinase Asp-N) to generate smaller peptides suitable for mass spectrometry.

-

LC-MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the peptides present in the this compound-treated and apo-state samples.

-

Data Analysis: The peptide profiles of the two samples are compared to identify peptides that are differentially present, indicating regions of conformational change.

Calcium Imaging Assay

This is a common functional assay to measure the activation of TRPA1 by agonists like this compound.

Objective: To measure the influx of calcium into cells expressing TRPA1 as an indicator of channel activation.

Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing human or rat TRPA1 are cultured in appropriate media.

-

Cell Plating: Cells are plated onto 96-well or 384-well plates suitable for fluorescence measurements.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

Compound Addition: A baseline fluorescence reading is taken, after which this compound at various concentrations is added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader or a microscope.

-

Data Analysis: The dose-response curve is generated by plotting the change in fluorescence against the concentration of this compound to determine the EC50 value.

Visualizing the Molecular Landscape

TRPA1 Activation Signaling Pathway

References

The Cellular Cascades Activated by PF-4840154: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4840154 is a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] As a valuable tool for in vitro and in vivo studies, understanding the cellular pathways activated by this compound is crucial for elucidating the physiological and pathological roles of TRPA1 activation. This technical guide provides a comprehensive overview of the core cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.

Core Mechanism of Action: TRPA1 Activation

This compound activates the TRPA1 channel, a non-selective cation channel, leading to an influx of cations, most notably calcium (Ca²⁺), into the cell.[4] This initial event triggers a cascade of downstream signaling pathways that are integral to cellular responses in various contexts, including nociception, inflammation, and oxidative stress.

Quantitative Data: Potency of this compound

The potency of this compound in activating TRPA1 has been determined in heterologous expression systems. The half-maximal effective concentration (EC₅₀) values demonstrate its high affinity for both human and rat TRPA1 channels.

| Species | EC₅₀ (nM) |

| Human | 23 |

| Rat | 97 |

Primary Cellular Pathways Activated by this compound

Activation of TRPA1 by this compound initiates a series of interconnected signaling events. The primary pathways are detailed below.

Increased Intracellular Calcium Signaling

The most immediate consequence of TRPA1 channel opening by this compound is a rapid increase in the intracellular calcium concentration ([Ca²⁺]i).[4] This influx of extracellular Ca²⁺ acts as a crucial second messenger, initiating and modulating a wide array of cellular processes.

References

- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPA1 Expression and Pathophysiology in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PF-4840154: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of PF-4840154, a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its characterization.

Core Compound Properties and Mechanism of Action

This compound is a pyrimidine derivative developed by Pfizer that functions as a selective agonist for both human and rat TRPA1 channels.[1][2][3] Unlike many other TRPA1 agonists, such as mustard oil (AITC), this compound is a non-electrophilic compound, meaning it does not form covalent bonds with the channel protein.[4] This characteristic makes it a superior tool for high-throughput screening (HTS) applications, as it provides a more stable and reproducible activation of the TRPA1 channel.[2][4]

The activation of the TRPA1 channel, a non-selective cation channel, by this compound leads to an influx of cations, most notably calcium (Ca²⁺), into the cell. This influx of intracellular calcium is a key event in the signaling cascade initiated by TRPA1 activation and can be readily measured in vitro to quantify the potency and efficacy of agonists.

Quantitative Data Summary

The following tables summarize the key in vitro potency and selectivity data for this compound.

Table 1: In Vitro Potency of this compound on TRPA1 Channels

| Species | Channel | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Human | TRPA1 | Calcium Influx | HEK293 | EC₅₀ | 23 | [1][2][3][5] |

| Rat | TRPA1 | Calcium Influx | HEK293 | EC₅₀ | 97 | [1][2][3][5] |

Table 2: In Vitro Selectivity Profile of this compound

| Target | Species | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| hERG | Human | Patch-clamp electrophysiology | HEK293 | IC₅₀ | 580 | [6] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway of TRPA1 activation and the general workflow for an in vitro calcium influx assay used to characterize this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery of non-electrophilic TRPA1 channel agonists with anti-nociceptive effects via rapid current desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 6. adooq.com [adooq.com]

A Technical Guide to the Potency and Mechanism of PF-4840154 at Human and Rat TRPA1 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological activity of PF-4840154, a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The document focuses on its half-maximal effective concentration (EC50) values in both human and rat orthologs of the TRPA1 channel, details the experimental methodologies for determining these values, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Analysis: this compound EC50 Values

The potency of this compound as a TRPA1 agonist has been quantified in recombinant cell systems, revealing a higher potency for the human form of the channel. The EC50 values are summarized in the table below for direct comparison.

| Species | Channel | EC50 (nM) |

| Human | TRPA1 | 23 |

| Rat | TRPA1 | 97 |

Data compiled from multiple sources confirming the established EC50 values.[1][2][3][4][5]

Experimental Protocols

The determination of the EC50 values for this compound on human and rat TRPA1 channels was primarily conducted using in vitro cellular assays. The following protocol outlines the key steps involved in such an experiment, based on descriptions of similar assays.[5][6]

Objective: To determine the concentration-response curve and EC50 value of this compound for TRPA1 activation.

Materials:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing recombinant human TRPA1 (hTRPA1) or rat TRPA1 (rTRPA1).

-

Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Calcium Indicator Dye: Fluo-4 AM or a comparable calcium-sensitive fluorescent dye.

-

Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.

-

Instrumentation: A fluorescence plate reader capable of kinetic reading.

Methodology:

-

Cell Culture and Plating:

-

HEK293 cells stably expressing either hTRPA1 or rTRPA1 are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Cells are seeded into the assay plates at an appropriate density and allowed to adhere and form a confluent monolayer overnight.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are washed with assay buffer.

-

The cells are then incubated with a solution of the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.

-

Following incubation, the cells are washed again with assay buffer to remove any excess extracellular dye.

-

-

Compound Preparation and Addition:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

A series of dilutions of this compound are prepared in the assay buffer to create a range of concentrations for the concentration-response curve.

-

-

Fluorescence Measurement:

-

The assay plate is placed in the fluorescence plate reader.

-

A baseline fluorescence reading is taken for a short period.

-

The different concentrations of the this compound solution are then added to the respective wells.

-

Fluorescence intensity is measured kinetically over a defined period (e.g., every second for 60 seconds) to monitor the change in intracellular calcium concentration upon channel activation.[6]

-

-

Data Analysis:

-

The change in fluorescence intensity is used to determine the response for each concentration of this compound.

-

The data are typically normalized to the maximum response.

-

A concentration-response curve is generated by plotting the normalized response against the logarithm of the this compound concentration.

-

The EC50 value is calculated by fitting the data to a sigmoidal dose-response equation.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRPA1 signaling pathway and the experimental workflow for determining the EC50 value of an agonist.

Caption: TRPA1 signaling pathway upon activation by this compound.

Caption: Experimental workflow for EC50 determination of a TRPA1 agonist.

Concluding Remarks

This compound serves as a valuable pharmacological tool for the study of TRPA1 channels due to its high potency and its nature as a non-electrophilic agonist.[7][8] This distinguishes it from other TRPA1 agonists that act via covalent modification of the channel. The data and protocols presented in this guide provide a comprehensive resource for researchers working on TRPA1-targeted drug discovery and those investigating the physiological roles of this important ion channel. The differential potency between the human and rat TRPA1 orthologs underscores the importance of considering species differences in preclinical drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labshake.com [labshake.com]

- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. adooq.com [adooq.com]

- 7. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Selective Profile of PF-4840154: A Technical Overview for Researchers

An In-depth Guide to the Selectivity of the TRPA1 Agonist PF-4840154 Over Other TRP Channels

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This compound is a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] Developed by Pfizer, this pyrimidine derivative serves as a valuable tool for in-vitro high-throughput screening and research into TRPA1's role in nociception and inflammatory pain.[1][2][3] This document provides a comprehensive technical overview of the selectivity of this compound for TRPA1 over other TRP channels, presenting available quantitative data, detailed experimental methodologies for selectivity assessment, and visual representations of experimental workflows.

Data Presentation: Quantitative Selectivity Profile

This compound demonstrates high potency for both human and rat TRPA1 channels. The compound's selectivity is a critical aspect of its utility as a research tool.

Table 1: Potency of this compound on TRPA1 Channels

| Target Channel | Species | Assay Type | Measured Activity (EC50) |

| TRPA1 | Human | Calcium Influx | 23 nM[1][4] |

| TRPA1 | Rat | Calcium Influx | 97 nM[1][4] |

Experimental Protocols

The selectivity of compounds like this compound is typically determined using a combination of cell-based calcium imaging assays and electrophysiological techniques. Below are detailed methodologies representative of those used to characterize TRP channel modulators.

Calcium Flux Assay for TRP Channel Selectivity Screening

This high-throughput method measures changes in intracellular calcium concentration upon channel activation in a recombinant cell line.

Objective: To determine the potency (EC50) of this compound on human TRPA1 and its potential activity on other human TRP channels (e.g., TRPV1, TRPM8) expressed in a host cell line like HEK293 or CHO cells.

Materials:

-

HEK293 or CHO cells stably or transiently expressing the human TRP channel of interest (hTRPA1, hTRPV1, hTRPM8, etc.).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Poly-D-lysine or Poly-L-ornithine coated 96-well or 384-well black-walled, clear-bottom microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

-

Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

This compound stock solution in DMSO.

-

Positive control agonists for each channel (e.g., AITC or Mustard Oil for TRPA1, Capsaicin for TRPV1, Menthol or Icilin for TRPM8).

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation 3).

Methodology:

-

Cell Plating: Seed the TRP channel-expressing cells onto the coated microplates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.

-

Remove the culture medium from the wells and add the loading buffer.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

After incubation, wash the cells gently with the assay buffer containing probenecid to remove excess dye.

-

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer to create a concentration-response curve. Also, prepare solutions of the positive control agonists.

-

Fluorescence Measurement:

-

Place the plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Establish a stable baseline fluorescence reading for each well.

-

The instrument's liquid handler adds the this compound dilutions or control agonists to the respective wells.

-

Record the fluorescence intensity continuously in real-time for several minutes to capture the calcium influx upon channel activation.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the response to the maximum response elicited by a saturating concentration of a known agonist for each channel.

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel currents and is considered the gold standard for characterizing the electrophysiological properties of ion channel modulators.

Objective: To confirm the agonist activity of this compound on TRPA1 and assess its effect on the currents of other TRP channels.

Materials:

-

TRP channel-expressing cells cultured on glass coverslips.

-

Patch-clamp rig including an inverted microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2).

-

This compound and control agonist solutions.

-

Perfusion system for rapid application of compounds.

Methodology:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Place a coverslip with the cultured cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Seal Formation: Under visual guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (GΩ) seal (cell-attached configuration).

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for control of the membrane potential and measurement of the total current across the cell membrane.

-

Current Recording:

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit channel currents.

-

Establish a stable baseline current recording.

-

Using the perfusion system, apply a known concentration of this compound to the cell and record the resulting current.

-

Wash out the compound and ensure the current returns to baseline.

-

Repeat with different concentrations to establish a dose-response relationship.

-

-

Data Analysis:

-

Measure the amplitude of the current evoked by this compound at a specific voltage.

-

Plot the current amplitude against the compound concentration to determine the EC50.

-

Analyze the current-voltage (I-V) relationship to understand the biophysical properties of the channel activation.

-

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Calcium Flux Assay.

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Signaling Pathway Context

This compound, as a non-electrophilic agonist, is believed to activate TRPA1 through a mechanism that does not involve the covalent modification of cysteine residues, which is the mode of action for many pungent natural compounds like mustard oil (AITC). This suggests a direct binding to a pocket on the channel, leading to a conformational change and channel opening.

Caption: Activation of TRPA1 by this compound.

Conclusion

This compound is a well-established, potent, and highly selective agonist for the TRPA1 channel. Its non-electrophilic mechanism of action provides a distinct advantage over covalent agonists in screening and research applications. While detailed quantitative data on its activity against a broad panel of other TRP channels are limited in the public domain, its reported high selectivity from broader screening panels underscores its value as a specific pharmacological tool for investigating TRPA1 function. The standardized calcium imaging and electrophysiology protocols outlined here represent the core methodologies for confirming its on-target activity and further exploring its selectivity profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: PF-4840154 Dose-Response in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4840154 is a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1] As a non-covalent activator, it offers advantages in screening and mechanistic studies compared to reactive electrophilic agonists.[1] TRPA1 is a non-selective cation channel that plays a crucial role in nociception and inflammation. Its activation leads to an influx of cations, most notably calcium (Ca2+), which triggers downstream cellular signaling. These application notes provide a detailed protocol for determining the dose-response relationship of this compound in Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1).

Mechanism of Action

This compound acts as a direct agonist of the TRPA1 ion channel. Binding of this compound to the channel induces a conformational change, leading to channel opening and subsequent influx of Ca2+ into the cell. This increase in intracellular Ca2+ can be quantified using calcium-sensitive fluorescent dyes, providing a robust method to measure the potency and efficacy of the compound.

Data Presentation

The potency of this compound in activating hTRPA1 expressed in HEK293 cells is summarized in the table below. The data is derived from a calcium influx assay.

| Compound | Cell Line | Target | Assay Type | Parameter | Value (nM) |

| This compound | HEK293 | Human TRPA1 | Calcium Influx | EC50 | 23 |

Experimental Protocols

Cell Culture and Maintenance

A detailed workflow for maintaining and preparing the cells for the assay is described below.

Materials:

-

HEK293 cells stably expressing hTRPA1

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well black-walled, clear-bottom cell culture plates

Protocol:

-

Maintain the hTRPA1-HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the culture medium and wash the cells with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and count the cells.

-

Seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well.

-

Incubate the plate for 24-48 hours to allow the cells to form a confluent monolayer.

Calcium Influx Assay

This protocol outlines the steps for performing the calcium influx assay using a fluorescent plate reader (e.g., FLIPR).

Materials:

-

hTRPA1-HEK293 cells in a 96-well plate

-

This compound

-

Fluo-4 AM or another suitable calcium indicator dye

-

Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Probenecid (to prevent dye leakage)

-

Fluorescence plate reader with liquid handling capabilities

Protocol:

-

Compound Plate Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to create a concentration range (e.g., 1 nM to 10 µM).

-

-

Cell Plate Preparation:

-

Aspirate the culture medium from the cell plate.

-

Wash the cells gently with assay buffer.

-

Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.

-

Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove the excess dye.

-

Add fresh assay buffer to each well.

-

-

Fluorescence Measurement:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for a short period.

-

Program the instrument to add the this compound dilutions from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for several minutes to capture the peak response.

-

Data Analysis

-

Normalization: For each well, normalize the fluorescence signal to the baseline reading. The response is typically expressed as the change in fluorescence (ΔF) or as a ratio (F/F0).

-

Dose-Response Curve: Plot the peak normalized fluorescence response against the logarithm of the this compound concentration.

-

EC50 Calculation: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.

Conclusion

This document provides a comprehensive guide for determining the dose-response of this compound in hTRPA1-expressing HEK293 cells. The provided protocols for cell culture, calcium influx assay, and data analysis should enable researchers to accurately characterize the potency of this and other TRPA1 agonists. The high potency and non-electrophilic nature of this compound make it an excellent tool for studying the pharmacology of the TRPA1 channel.

References

Application Notes and Protocols for PF-4840154 in Calcium Imaging Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4840154 is a potent and selective non-electrophilic agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] As a non-covalent activator, it offers a stable and reproducible means of studying TRPA1 function, making it a superior reference agonist compared to electrophilic compounds like allyl isothiocyanate (AITC) for in-vitro high-throughput screening purposes.[1][3] TRPA1 is a non-selective cation channel involved in nociception and neurogenic inflammation, and its activation leads to an influx of calcium ions (Ca²⁺).[2][4] This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays to monitor TRPA1 channel activation.

Mechanism of Action

This compound acts as a direct agonist of the TRPA1 channel.[1] Unlike electrophilic agonists that covalently modify cysteine residues on the intracellular domain of the channel, this compound is believed to bind non-covalently to activate the channel.[5][6] This binding event induces a conformational change in the TRPA1 protein, opening the ion channel pore. The opening of the channel allows for the influx of cations, including a significant amount of Ca²⁺, down their electrochemical gradient.[4] The subsequent increase in intracellular Ca²⁺ concentration can be detected using fluorescent calcium indicators, providing a robust method for quantifying TRPA1 channel activity.[7]

Data Presentation

Agonist Potency of this compound

| Species | EC₅₀ (nM) | Cell Line | Assay Type | Reference |

| Human | 23 | HEK293 | Calcium Influx | [1][8] |

| Rat | 97 | HEK293 | Calcium Influx | [1][8] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathway

The activation of the TRPA1 channel by this compound initiates a direct signaling cascade resulting in an increase in intracellular calcium.

Experimental Protocols

Protocol 1: Calcium Imaging Assay using Fluo-4 AM in TRPA1-expressing HEK293 Cells

This protocol describes a method for measuring this compound-induced calcium influx in Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human or rat TRPA1 channel.

Materials:

-

HEK293 cells expressing TRPA1 (human or rat)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Poly-D-lysine coated 96-well black, clear-bottom plates

-

This compound

-

Fluo-4 AM

-

Pluronic F-127

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Probenecid (optional)

-

Fluorescence microplate reader with automated liquid handling (e.g., FlexStation)

Procedure:

-

Cell Culture and Plating:

-

Culture TRPA1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells into poly-D-lysine coated 96-well black, clear-bottom plates at a density of 50,000 - 80,000 cells per well.

-

Incubate for 24-48 hours to allow for cell adherence and formation of a monolayer.

-

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.

-

Fluo-4 AM Loading Buffer: Prepare a 2 µM Fluo-4 AM solution in HBSS. First, create a 1 mM Fluo-4 AM stock in DMSO. Then, dilute the stock in HBSS. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%. If using, add probenecid (1-2.5 mM) to the loading buffer to inhibit dye extrusion.

-

-

Dye Loading:

-

Aspirate the culture medium from the cell plate.

-

Wash the cells twice with 100 µL of HBSS per well.

-

Add 50 µL of Fluo-4 AM loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

After incubation, wash the cells three times with 100 µL of HBSS per well to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

-

Calcium Flux Measurement:

-

Prepare a dilution series of this compound in HBSS at 2X the final desired concentrations (e.g., for a final concentration range of 1 nM to 10 µM).

-

Set up the fluorescence microplate reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) at intervals of 1-5 seconds.

-

Record a baseline fluorescence for 15-30 seconds.

-

Using the automated liquid handler, add 100 µL of the 2X this compound dilutions to the respective wells.

-

Continue recording the fluorescence for at least 2-5 minutes to capture the peak response and subsequent plateau or decay.

-

As a positive control, use a known TRPA1 agonist like AITC or a calcium ionophore like ionomycin.

-

As a negative control, use vehicle (HBSS with the same final DMSO concentration as the highest this compound concentration).

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio (F/F₀) or the change in fluorescence (ΔF = F - F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC₅₀ value from the dose-response curve using a non-linear regression fit (e.g., four-parameter logistic equation).

-

Experimental Workflow

The following diagram illustrates the key steps in a typical calcium imaging experiment using this compound.

Troubleshooting and Considerations

-

Cell Health: Ensure cells are healthy and not overgrown, as this can affect dye loading and cellular responses.

-

Dye Loading: Inconsistent dye loading can lead to variability. Ensure thorough washing and consistent incubation times. The use of Pluronic F-127 is crucial for efficient dye loading.

-

Solvent Effects: DMSO concentrations should be kept low (typically <0.5%) and consistent across all wells, including controls, as it can affect cell viability and channel activity at higher concentrations.

-

Phototoxicity: Minimize exposure of the fluorescent dye to light to prevent photobleaching and phototoxicity.

-

Off-target Effects: While this compound is highly selective for TRPA1, it is good practice to run control experiments with parental HEK293 cells (not expressing TRPA1) to confirm that the observed calcium response is TRPA1-dependent.

-

Desensitization: TRPA1 channels can desensitize upon prolonged or repeated exposure to agonists. Be mindful of this when designing experiments with multiple agonist additions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPA1 - Wikipedia [en.wikipedia.org]

- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. mdpi.com [mdpi.com]

- 7. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

PF-4840154: Application Notes and Protocols for High-Throughput Screening of TRPA1 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4840154 is a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a crucial sensor for noxious stimuli, including environmental irritants and inflammatory mediators, making it a significant target in pain and inflammation research.[1] this compound's stability and non-covalent binding mechanism make it a superior reference agonist for high-throughput screening (HTS) campaigns compared to electrophilic agonists like allyl isothiocyanate (mustard oil).[1] These application notes provide a detailed protocol for utilizing this compound in a cell-based HTS assay to identify novel TRPA1 modulators.

Data Presentation

The following table summarizes the key quantitative data for this compound, highlighting its potency on both human and rat TRPA1 channels.

| Parameter | Human TRPA1 (hTRPA1) | Rat TRPA1 (rTRPA1) | Reference |

| EC₅₀ | 23 nM | 97 nM | [2][3][4][5][6][7] |

Signaling Pathway

Activation of the TRPA1 channel by an agonist such as this compound leads to the influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular calcium concentration triggers downstream signaling cascades, ultimately leading to a cellular response.

Experimental Protocols

This protocol describes a fluorescent-based calcium flux assay for high-throughput screening of TRPA1 modulators using this compound as a reference agonist. The assay is suitable for 96-well or 384-well formats.

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing human TRPA1 (hTRPA1).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM.

-

Pluronic F-127.

-

This compound Stock Solution: 10 mM in DMSO.

-

Test Compounds: Dissolved in DMSO.

-

Fluorescence Microplate Reader: Equipped with bottom-read capabilities and automated liquid handling (e.g., FlexStation).

Experimental Workflow

The overall workflow for the high-throughput screening assay is depicted below.

Detailed Methodology

1. Cell Culture and Seeding:

-

Culture hTRPA1-HEK293 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.

-

Resuspend cells in culture medium and adjust the cell density.

-

Seed the cells into black-walled, clear-bottom microplates at a density of 25,000-50,000 cells per well.

-

Incubate the plates for 24 hours at 37°C and 5% CO₂.

2. Dye Loading:

-

Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127.

-

Aspirate the culture medium from the cell plates.

-

Add 50-100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plates for 60 minutes at 37°C, protected from light.

3. Cell Washing:

-

After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye.

-

After the final wash, leave 100 µL of Assay Buffer in each well.

4. Compound Addition and Fluorescence Measurement:

-

Prepare a compound plate containing test compounds and this compound as a positive control, typically at a 2x concentration in Assay Buffer.

-

Place the cell plate into the fluorescence microplate reader and allow the temperature to equilibrate to 37°C.

-

Set the instrument to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Program the instrument's liquid handler to add an equal volume (e.g., 100 µL) from the compound plate to the cell plate.

-

Continue recording the fluorescence signal for 2-5 minutes after compound addition.

5. Data Analysis:

-

The change in fluorescence upon compound addition is indicative of a change in intracellular calcium concentration.

-

Calculate the response for each well, typically as the peak fluorescence minus the baseline fluorescence.

-

For agonist screening, a significant increase in fluorescence indicates potential TRPA1 activation.

-

For antagonist screening, a reduction in the fluorescence signal induced by a sub-maximal concentration of this compound indicates potential TRPA1 inhibition.

-

Normalize the data to the response of the positive control (this compound) and negative control (vehicle) wells.

-

Hits can be identified based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative control).

Conclusion

This compound serves as an excellent tool for high-throughput screening campaigns targeting the TRPA1 ion channel. Its potency, selectivity, and non-covalent mode of action ensure reliable and reproducible results. The provided calcium flux assay protocol offers a robust and scalable method for the identification and characterization of novel TRPA1 modulators, which can be valuable for the development of new therapeutics for pain and inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluo-4 NW Calcium Assay Kit 10 Microplates | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. Cell-based calcium assay for medium to high throughput screening of TRP channel functions using FlexStation 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

Application of PF-4840154 in Primary Sensory Neurons: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4840154 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key ion channel involved in nociception and inflammatory pain.[1][2] As a non-electrophilic agonist, it activates TRPA1 through a non-covalent binding mechanism, making it a valuable tool for studying TRPA1 function in primary sensory neurons without the confounding effects of covalent modification associated with other agonists like mustard oil.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in primary sensory neuron research.

Mechanism of Action

This compound acts as a direct agonist on TRPA1 channels, which are predominantly expressed on a subset of primary sensory neurons, including those of the dorsal root ganglia (DRG). Activation of these non-selective cation channels leads to an influx of Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of action potentials. This neuronal activation mimics the cellular response to noxious stimuli and triggers downstream signaling events, such as the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), contributing to neurogenic inflammation and the sensation of pain.

Quantitative Data

The potency of this compound has been characterized in both human and rat TRPA1 channels. The following table summarizes the available quantitative data for this compound.

| Parameter | Species | Value (nM) | Reference |

| EC₅₀ | Human | 23 | [1] |

| EC₅₀ | Rat | 97 | [1] |

Signaling Pathway

The activation of TRPA1 by this compound in primary sensory neurons initiates a cascade of events leading to neuronal excitation and downstream physiological responses.

Caption: Signaling pathway of this compound in primary sensory neurons.

Experimental Protocols

The following are detailed protocols for the application of this compound in primary sensory neuron cultures, focusing on calcium imaging and electrophysiology.

Primary Dorsal Root Ganglion (DRG) Neuron Culture

This protocol describes the isolation and culture of DRG neurons from rodents, which are a primary source of sensory neurons for in vitro studies.

Materials:

-

Complete DMEM/F12 medium (supplemented with 10% FBS, 1% penicillin/streptomycin)

-

Collagenase Type IA

-

Trypsin-EDTA (0.25%)

-

Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)

-

Poly-D-lysine and laminin-coated culture dishes or coverslips

-

Hanks' Balanced Salt Solution (HBSS)

Procedure:

-

Euthanize the animal according to approved institutional guidelines.

-

Dissect the spinal column and expose the dorsal root ganglia.

-

Carefully excise the DRGs and place them in ice-cold HBSS.

-

Transfer the DRGs to a solution of Collagenase Type IA (1 mg/mL in HBSS) and incubate for 30-45 minutes at 37°C.

-

Gently triturate the ganglia with a fire-polished Pasteur pipette.

-

Centrifuge the cell suspension and resuspend the pellet in Trypsin-EDTA for 5 minutes at 37°C.

-

Neutralize the trypsin with complete DMEM/F12 medium and centrifuge.

-

Resuspend the neuronal pellet in Neurobasal medium.

-

Plate the dissociated neurons onto poly-D-lysine and laminin-coated substrates.

-

Incubate at 37°C in a humidified 5% CO₂ incubator. Neurons are typically ready for experiments within 24-48 hours.

Calcium Imaging of this compound-Induced TRPA1 Activation

This protocol outlines the measurement of intracellular calcium changes in DRG neurons upon application of this compound.

Materials:

-

Cultured DRG neurons on glass coverslips

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4

-

This compound stock solution (in DMSO)

Procedure:

-

Prepare a loading solution of Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) with 0.02% Pluronic F-127 in HBS.

-

Incubate the cultured DRG neurons with the loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells three times with HBS to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength fluorescence imaging (for Fluo-4).

-

Perfuse the cells with HBS to establish a stable baseline fluorescence.

-

Apply this compound at the desired concentration by perfusion. A dose-response curve can be generated by applying increasing concentrations of the compound.

-

Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium.

-

At the end of the experiment, apply a high concentration of a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal for calibration purposes.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents in response to this compound.

Materials:

-

Cultured DRG neurons

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Intracellular solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH.

-

This compound stock solution (in DMSO)

Procedure:

-